2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) finds application as a condensing agent in the synthesis of glycerophospholipids. These are important biomolecules found in cell membranes, playing crucial roles in cell signaling and communication. TPS-Cl efficiently couples different building blocks to form specific glycerophospholipids, allowing researchers to study their structure and function. [Source: ]
TPS-Cl is utilized in conjunction with high-performance liquid chromatography and mass spectrometry (HPLC/MS) for the analysis of phosphonolipids present in egg yolk. This technique enables researchers to identify and quantify various phosphonolipid species, providing insights into the composition and function of these lipids in the egg. [Source: ]
Oligonucleotides are short chains of nucleotides that form the building blocks of DNA and RNA. TPS-Cl serves as a coupling reagent in the synthesis of oligonucleotides, facilitating the efficient formation of phosphodiester bonds between individual nucleotides. This application is crucial for various research areas, including the development of therapeutic oligonucleotides and the study of gene expression. [Source: ]
The molecule consists of a central benzene ring with three isopropyl groups attached at positions 2, 4, and 6. A sulfonyl group (SO2) is attached to the benzene ring, and a chlorine atom is bonded to the sulfur atom (Cl-SO2-). The bulky isopropyl groups contribute to the steric hindrance of the molecule [].
Triisopropylbenzenesulfonyl chloride is primarily used as a coupling reagent in organic synthesis. Here are some key reactions:
R-OH + Cl-SO2-Ar-iPr3 + Base -> R-O-SO2-Ar-iPr3 + HCl (where R = nucleoside, Ar = aromatic ring, iPr = isopropyl)
The specific synthesis of Triisopropylbenzenesulfonyl chloride is not widely reported in scientific literature.
The compound is expected to decompose under strong reducing conditions or high temperatures, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Triisopropylbenzenesulfonyl chloride does not have a known biological function. Its mechanism of action lies in its ability to activate a sulfonyl group for nucleophilic substitution reactions. The bulky isopropyl groups contribute to the slow release of the leaving chloride ion (Cl-), making it a good choice for reactions requiring controlled activation [].
Corrosive